![molecular formula C13H14Cl4N2O4 B14620193 N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) CAS No. 58085-14-6](/img/structure/B14620193.png)
N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and dichloroacetamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) typically involves the reaction of 2,5-dimethoxybenzaldehyde with 2,2-dichloroacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloroacetamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide): Characterized by its unique combination of dimethoxyphenyl and dichloroacetamide groups.
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound, known for its aromatic properties.
2,2-Dichloroacetamide: Another precursor, commonly used in organic synthesis.
Uniqueness
N,N’-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide) stands out due to its specific structural features, which confer unique reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical modifications and applications in various fields.
Propiedades
Número CAS |
58085-14-6 |
|---|---|
Fórmula molecular |
C13H14Cl4N2O4 |
Peso molecular |
404.1 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(2,5-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C13H14Cl4N2O4/c1-22-6-3-4-8(23-2)7(5-6)11(18-12(20)9(14)15)19-13(21)10(16)17/h3-5,9-11H,1-2H3,(H,18,20)(H,19,21) |
Clave InChI |
QIBNGGHMSBEENW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


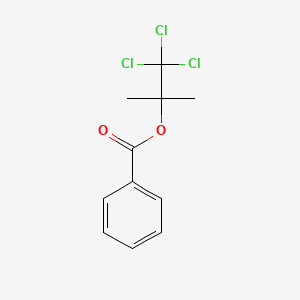
![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
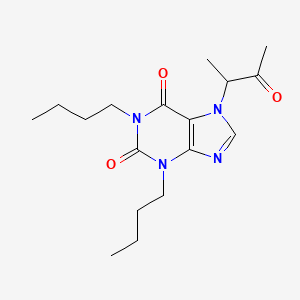
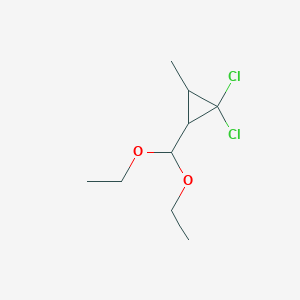
![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)

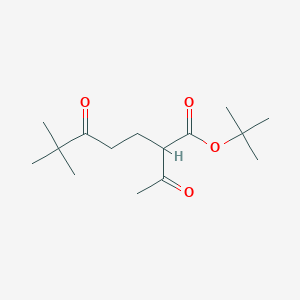
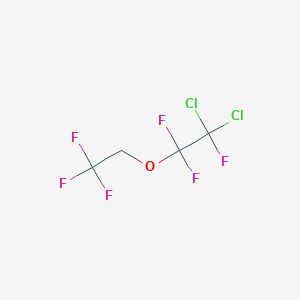
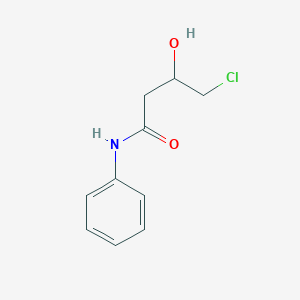
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)

![3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14620182.png)
